molecular formula C18H13N3O4S B2406488 N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 851978-36-4

N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B2406488
CAS No.: 851978-36-4
M. Wt: 367.38
InChI Key: FTDRIVCNQLPZPK-UHFFFAOYSA-N
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Description

N’-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide typically involves the condensation of 4-methoxybenzothiazole-2-amine with 2-oxo-2H-chromene-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or water, at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

N’-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide stands out due to its unique combination of a benzothiazole ring and a chromene moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S/c1-24-13-7-4-8-14-15(13)19-18(26-14)21-20-16(22)11-9-10-5-2-3-6-12(10)25-17(11)23/h2-9H,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDRIVCNQLPZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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